molecular formula C6H13NO3 B13585476 2-(Aminooxy)-4-methylpentanoic acid CAS No. 28120-18-5

2-(Aminooxy)-4-methylpentanoic acid

Cat. No.: B13585476
CAS No.: 28120-18-5
M. Wt: 147.17 g/mol
InChI Key: FOLNEXIKZNWGRI-UHFFFAOYSA-N
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Description

Historical Context of Aminooxy-Functionalized Amino Acid Derivatives

The development of aminooxy-modified amino acids traces its origins to mid-20th century investigations into nucleophilic α-effects and their biochemical implications. Jencks and Carriuolo's seminal 1960 work demonstrated the enhanced nucleophilicity of aminooxy groups compared to primary amines, a phenomenon later termed the "alpha effect" by Edwards and Pearson. This foundational understanding catalyzed interest in aminooxy compounds as:

  • Synthetic handles : Their ability to form stable oxime linkages with carbonyl groups enabled novel bioconjugation strategies
  • Enzyme inhibitors : The structural mimicry of natural amino acids combined with reactive oxygen-nitrogen bonds created opportunities for targeted metabolic interference

2-(Aminooxy)-4-methylpentanoic acid emerged as part of a broader trend in the 1990s-2000s to engineer amino acid analogs with tailored physicochemical properties. Its synthesis typically involves hydroxylamine-mediated modification of leucine derivatives, leveraging the branched 4-methylpentanoic backbone as a scaffold for functional group introduction. The compound's structural relationship to proteinogenic amino acids is illustrated below:

Property 2-(Aminooxy)-4-methylpentanoic Acid Leucine (Parent Amino Acid)
Molecular Formula C₆H₁₃NO₃ C₆H₁₃NO₂
Functional Groups Aminooxy, carboxylic acid Amino, carboxylic acid
Branching Position C4 C4
Isoelectric Point (pI) ~3.2 (estimated) 5.98

Table 1: Structural comparison with leucine

Position in the Landscape of Non-Proteinogenic Amino Acid Research

As a member of the non-proteinogenic amino acid family, 2-(aminooxy)-4-methylpentanoic acid occupies a niche between natural metabolite analogs and fully synthetic bioorthogonal reagents. Key differentiators include:

  • Reactive handle diversity : The aminooxy group provides two distinct reactive sites (N and O) versus single nucleophilic centers in most proteinogenic residues
  • Steric profile : The 4-methyl branching imposes specific conformational constraints absent in linear aminooxy analogs
  • Chirality : While the parent compound exists as a racemic mixture, resolution into enantiomers enables stereoselective applications

Recent advances in click chemistry have significantly expanded the compound's utility. For instance, its participation in aminooxy-aldehyde ligation enables rapid assembly of peptide mimetics without requiring metal catalysts. This contrasts with traditional amide bond formation, which often necessitates activating reagents and protection/deprotection sequences.

In metabolic studies, the compound demonstrates selective inhibition of branched-chain amino acid aminotransferases (BCATs) in Mycobacterium tuberculosis. Kinetic analyses reveal competitive inhibition patterns with inhibition constants (Kᵢ) in the low micromolar range when tested against recombinant Mtb BCAT. This specificity stems from structural complementarity between the inhibitor's branched chain and the enzyme's active site topography.

Ongoing research explores derivative synthesis through:

  • Methoxy methylation : Introducing 2-methoxymethyl substituents to modulate lipophilicity
  • Chelator conjugation : Attaching metal-chelating groups for diagnostic imaging applications
  • Polymer integration : Incorporating into smart materials via reversible oxime linkages

The compound's versatility ensures its continued relevance across chemical biology, medicinal chemistry, and materials science. Future directions likely involve CRISPR-Cas9-guided incorporation into engineered bacterial pathways and development of photoactivatable derivatives for spatiotemporal control of biochemical reactions.

Properties

CAS No.

28120-18-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-aminooxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)

InChI Key

FOLNEXIKZNWGRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)ON

Origin of Product

United States

Preparation Methods

Direct Aminooxy Functionalization via Nucleophilic Substitution

One prevalent approach involves the nucleophilic substitution of a suitable precursor with aminooxy groups. For example, starting from a halogenated or activated intermediate, the aminooxy functionality can be introduced through nucleophilic attack using aminooxy derivatives.

Reaction Pathway:

  • Starting Material: 4-methylpentanoyl chloride or 4-methylpentanoic acid derivatives.
  • Reagent: Aminooxy compound, such as hydroxylamine hydrochloride or aminooxy nucleophiles.
  • Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with base catalysts such as sodium hydride or potassium carbonate to deprotonate aminooxy groups, enhancing nucleophilicity.

Reaction Example:

4-methylpentanoyl chloride + hydroxylamine hydrochloride → 2-(Aminooxy)-4-methylpentanoic acid (via amidoxime intermediate)

Notes:

  • The reaction often proceeds under mild conditions (room temperature to 50°C).
  • The yield depends on the purity of starting materials and the efficiency of the amidoxime formation.

Oxidative or Reductive Transformation of Precursors

Alternatively, aminooxy groups can be introduced through oxidation of suitable precursors such as amino alcohols or amino acids, followed by functional group transformations.

Example:

  • Starting from 4-methylpentanoic acid, convert to the corresponding amino alcohol via reductive amination.
  • Subsequently, oxidize the amino alcohol to the aminooxy derivative using oxidizing agents like Dess-Martin periodinane or PCC (pyridinium chlorochromate).

Protection-Deprotection Strategies

Given the reactivity of aminooxy groups, protection strategies are often employed:

  • Protection: The aminooxy group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) remove Boc groups, unveiling the free aminooxy functionality.

This approach is particularly useful when multi-step syntheses involve sensitive intermediates or complex molecules.

Literature and Patent-Based Methods

Synthesis via Boc-Protection of Aminooxy Intermediates

A documented method involves synthesizing 2-(N-Boc-aminooxy)-2-methylpropan-1-ol as an intermediate, which can be subsequently oxidized or transformed into the target compound.

  • Reaction: 2-aminooxy-2-methylpropan-1-ol reacts with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, with triethylamine as a base.
  • Conditions: Room temperature, inert atmosphere, reaction times of 12–24 hours.
  • Outcome: Formation of Boc-protected aminooxy alcohol, which can be deprotected or further functionalized.

Patented Methods for Related Compounds

A patent (RU2275376C2) describes the synthesis of aminooxy-containing compounds via protection and subsequent functionalization steps, emphasizing scalable processes suitable for industrial production.

Data Tables and Reaction Parameters

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1. Aminooxy Protection Aminooxy compound + Boc2O Dichloromethane Room temperature 12–24 hours 85–90 Protects aminooxy group
2. Functionalization Protected aminooxy + 4-methylpentanoyl chloride DMF or DMSO 0–50°C 6–12 hours 70–85 Nucleophilic substitution
3. Deprotection TFA in dichloromethane Room temperature 2–4 hours 80–95 Deprotects Boc group

Notes on Industrial Scale-Up

Scaling laboratory methods requires optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Key considerations include:

  • Reagent Availability: Use of commercially available aminooxy derivatives and protecting groups.
  • Reaction Efficiency: Minimizing side reactions and by-products.
  • Purification: Employing chromatography or crystallization techniques suitable for large-scale operations.
  • Environmental Impact: Choosing greener solvents and reagents, and ensuring waste management.

Summary of Key Findings

  • The synthesis predominantly involves nucleophilic substitution of activated intermediates with aminooxy groups.
  • Protection-deprotection strategies are critical for handling reactive aminooxy functionalities.
  • Reaction conditions are mild, with room temperature to moderate heating, and commonly employed solvents include dichloromethane, DMF, and DMSO.
  • Patented methods highlight scalable processes, emphasizing the importance of reaction optimization for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminooxy compounds.

Scientific Research Applications

2-(Aminooxy)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oxime bonds.

    Biology: Studied for its potential role in inhibiting specific enzymes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-4-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases . By forming oxime complexes with PLP, it disrupts the normal enzymatic activity, leading to altered metabolic processes. This inhibition can affect various biochemical pathways, including the malate-aspartate shuttle and glycolysis .

Comparison with Similar Compounds

Data Tables

Table 1: Antibacterial Activity of 4-Methylpentanoic Acid Derivatives
Compound MIC (µg/mL) Target Bacteria Structural Features Reference
3-(Dodecanoyloxy)-2-(isobutyryloxy)-... 3.12 S. aureus Long-chain ester + branched ester
Lauric Acid 50 S. aureus Free carboxylic acid
Table 2: Anti-Inflammatory 4-Methylpentanoic Acid Derivatives
Compound Model/Effect Key Structural Modifications Reference
GL1001 DSS colitis attenuation Imidazole-dichlorobenzyl
b3 (sulfonamide) Carrageenan-induced edema Sulfonamide + methylpentanoic acid

Q & A

Q. What are the key functional groups in 2-(Aminooxy)-4-methylpentanoic acid, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • Aminooxy group (-ONH₂) : Enables nucleophilic reactions (e.g., oxime formation with carbonyl groups) and potential enzyme inhibition via covalent binding to catalytic residues .
  • Carboxylic acid (-COOH) : Facilitates salt formation, solubility modulation, and participation in peptide coupling reactions .
  • Methyl branch (4-methyl) : Enhances steric hindrance, affecting substrate selectivity in enzymatic interactions . Methodological Insight: Reactivity can be probed using NMR to track proton shifts during reactions (e.g., oxime ligation) or FT-IR to confirm functional group transformations .

Q. What synthetic routes are commonly employed to produce 2-(Aminooxy)-4-methylpentanoic acid?

Synthesis typically involves:

  • Step 1 : Protection of the carboxylic acid group (e.g., benzyl ester) to prevent unwanted side reactions .
  • Step 2 : Introduction of the aminooxy group via nucleophilic substitution using hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Deprotection of the carboxylic acid using catalytic hydrogenation (e.g., Pd/C, H₂) . Optimization Tip: Reaction yields improve with anhydrous conditions and controlled temperatures (e.g., 75°C for acylations) .

Advanced Research Questions

Q. How does the aminooxy group in 2-(Aminooxy)-4-methylpentanoic acid facilitate enzyme inhibition?

The aminooxy group acts as a carbonyl-trapping agent, forming stable Schiff base adducts with enzyme active-site residues (e.g., lysine or arginine). For example:

  • ACE2 Inhibition : Structural analogs like MLN-4760 bind catalytic zinc ions via similar mechanisms, disrupting substrate hydrolysis .
  • Kinetic Analysis : Use stopped-flow assays to measure inhibition constants (Kᵢ) and compare with control compounds lacking the aminooxy group . Contradiction Note: Conflicting bioactivity reports may arise from differences in assay pH, which affects aminooxy protonation and binding efficiency .

Q. What strategies are effective for modifying 2-(Aminooxy)-4-methylpentanoic acid to enhance target specificity?

  • Side-Chain Functionalization : Introduce fluorophores (e.g., dansyl groups) via the carboxylic acid for tracking cellular uptake .
  • Peptide Conjugation : Use DCC/DMAP-mediated coupling to link the compound to bioactive peptides, improving tissue targeting .
  • Stereochemical Tuning : Synthesize (R)- and (S)-enantiomers to explore chiral selectivity in enzyme binding . Data Validation: X-ray crystallography (e.g., ACE2 co-crystal structures ) or molecular docking simulations can validate modifications.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Standardize Assays : Control variables like pH, ionic strength, and enzyme source (e.g., recombinant vs. tissue-extracted) .
  • Cross-Validate Techniques : Combine kinetic studies (e.g., IC₅₀) with structural analyses (e.g., cryo-EM) to confirm binding modes .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify outliers or methodological biases .

Methodological Tables

Q. Table 1. Structural Analogs and Their Applications

Compound NameMolecular FormulaUnique FeatureResearch ApplicationSource
2-(Aminooxy)propanoic acidC₃H₇NO₃Simpler backbone; carbonyl trappingEnzyme inhibition studies
MLN-4760C₂₄H₂₃Cl₂N₃O₄Zinc-binding motifACE2 inhibition
(R)-HMPA derivativesC₁₇H₂₄N₂O₂Chiral specificityAntitumor agent development

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationExample Use Case
NMRTracking functional group reactivityMonitoring oxime formation
X-ray CrystallographyResolving enzyme-inhibitor complexesACE2-MLN-4760 co-crystal structure
HPLC-MSPurity assessment & quantificationDetecting deprotection byproducts

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